molecular formula C20H18ClN3OS B2450257 2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide CAS No. 872688-51-2

2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide

Cat. No. B2450257
CAS RN: 872688-51-2
M. Wt: 383.89
InChI Key: SSWRPOOEDBOQOD-UHFFFAOYSA-N
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Description

This compound is a derivative of pyridazin-3 (2H)-one . Pyridazin-3 (2H)-one derivatives have attracted the attention of medicinal chemists due to their diverse pharmacological activities . They are considered an attractive synthetic building block for designing and synthesis of new drugs .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . A series of related compounds were synthesized, characterized, and evaluated for anticonvulsant activity and muscle relaxant activity .


Chemical Reactions Analysis

The introduction of a 6-substituted-phenyl group on 4,5-dihydro-3(2H)-pyridazinones skeleton has been shown to enhance cardiovascular effects of this ring system . A variety of 6-phenyl-4,5-dihydro-3(2H)-pyridazinones have been synthesized and examined for hypotensive activity in normotensive rats .

Scientific Research Applications

Biological and Chemical Properties

Biological Effects of Acetamide Derivatives Acetamide and its derivatives, including N,N-dimethylacetamide and N-methylacetamide, have been extensively studied for their biological effects. These compounds have substantial commercial importance and the biological consequences of exposure have been explored in detail. The biological responses of these chemicals vary qualitatively and quantitatively, with effects reflecting the biology of the material and its usage or proposed usage. Data specific to each chemical have been considered separately, and the environmental toxicology of these materials has expanded significantly over the years (Kennedy, 2001).

Pyridazinone Compounds as COX-2 Inhibitors Pyridazinone compounds like ABT-963 have been identified as potent and selective COX-2 inhibitors, offering therapeutic benefits such as high oral anti-inflammatory potency, improved aqueous solubility, and gastric safety. They are effective in reducing prostaglandin production, edema, nociception, bone loss, and soft tissue destruction, making them potential candidates for treating pain and inflammation associated with arthritis (Asif, 2016).

Antioxidant Capacity of ABTS/PP Decolorization Assay The ABTS/potassium persulfate decolorization assay is widely used for measuring antioxidant capacity. This review delves into the reaction pathways underlying the assay. The analysis showed that certain antioxidants, primarily of phenolic nature, can form coupling adducts with ABTS, contributing to the total antioxidant capacity. The coupling reaction's contribution to the overall antioxidant capacity and the relevance of oxidation products require further elucidation (Ilyasov et al., 2020).

Synthetic Protocols of Pyridazine and Pyridazone Analogues The review summarizes various methods for synthesizing pyridazine and pyridazinone analogues, highlighting their biological activities, especially related to the cardiovascular system. Pyridazine's unique properties and its formation through nucleophilic substitution and conversion into 1-oxide are detailed, providing insights into the potential for creating various pyridazine substitution products (Jakhmola et al., 2016).

Chemical Synthesis and Reactions

Synthetic Organic Chemistry based on N-Ar Axis The review embodies studies related to synthetic organic chemistry based on the N-Ar axis, focusing on the development of chemoselective N-acylation reagents, studies of chiral axes due to acyclic imide-Ar Bond, and the development of a chiral ligand possessing an N-Ar prochiral axis. The synthesized ligands exhibited high selectivity, up to 99% ee, in a standard palladium-catalyzed asymmetric allylic substitution (Kondo & Murakami, 2001).

Mechanism of Action

While the exact mechanism of action for this compound is not specified, similar compounds have shown promising anticonvulsant activity by protection against tonic hind limb extensor phase in maximal electroshock model (MES) and against pentylenetetrazole-induced generalized convulsions in pentylenetetrazole model (PTZ) .

Future Directions

The future directions for this compound could involve further exploration of its potential pharmacological effects. Given the diverse activities of similar compounds, it may be beneficial to study this compound for potential therapeutic benefits .

properties

IUPAC Name

2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3OS/c1-13-4-3-5-17(14(13)2)22-19(25)12-26-20-11-10-18(23-24-20)15-6-8-16(21)9-7-15/h3-11H,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWRPOOEDBOQOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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